molecular formula C5H5F7O2 B6591410 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol CAS No. 1378864-58-4

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

Cat. No.: B6591410
CAS No.: 1378864-58-4
M. Wt: 230.08 g/mol
InChI Key: BYUMCOXUHYUDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol ( 1378864-58-4) is a fluorinated alcohol building block of significant interest in advanced chemical research and development. With the molecular formula C 5 H 5 F 7 O 2 and a molecular weight of 230.08, this compound is characterized by its high fluorine content, which includes a strategically positioned trifluoromethoxy group (-OCF 3 ) . The incorporation of fluorine atoms, particularly the -OCF 3 group, is a established strategy in medicinal chemistry to fine-tune the properties of organic molecules . The trifluoromethoxy group is known for its strong electron-withdrawing nature and high lipophilicity. These characteristics can enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability, making this compound a valuable intermediate in the design of pharmaceutical candidates and agrochemicals . Its primary value lies in its application as a key synthon for introducing fluorinated segments into larger, more complex target molecules. This product is offered For Research Use Only. It is strictly intended for laboratory research and development purposes and is not classified or approved for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O2/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMCOXUHYUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023180
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378864-58-4
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4,4,4 Tetrafluoro 3 Trifluoromethoxy Butan 1 Ol and Analogues

Direct and Indirect Fluorination Approaches for Butanol Scaffolds

The introduction of fluorine atoms onto a butanol backbone is a critical step in the synthesis of polyfluorinated alcohols. This can be achieved through various methods that replace hydroxyl groups or hydrogen atoms with fluorine.

Deoxyfluorination Strategies for Alcohol Functionalization

Deoxyfluorination is a primary method for converting alcohols into alkyl fluorides. researchgate.netresearchgate.netnih.gov This transformation is valued for its directness, utilizing readily available alcohol precursors. cas.cn A variety of reagents have been developed for this purpose, each with its own advantages and limitations regarding safety, cost, and functional group tolerance. cas.cn

Common deoxyfluorinating reagents include diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor. nih.govwvu.edunih.gov However, these reagents can be thermally unstable and may not be compatible with a wide range of functional groups, often leading to side reactions such as elimination. nih.govwvu.edu To address these issues, newer reagents have been developed. PhenoFluor, for instance, is a crystalline, non-explosive solid that offers improved chemoselectivity and is capable of fluorinating complex primary, secondary, and tertiary alcohols with greater functional group tolerance. nih.gov Other recently developed reagents include PyFluor, SulfoxFluor, AlkylFluor, and CpFluors, which offer improved stability, reactivity, and selectivity. cas.cnnih.govsemanticscholar.org Aryl fluorosulfonates have also emerged as low-cost, stable, and efficient reagents for the deoxyfluorination of primary and secondary alcohols. cas.cn

The general mechanism for deoxyfluorination involves the activation of the alcohol's hydroxyl group, followed by nucleophilic displacement with a fluoride (B91410) ion. nih.gov The choice of reagent and reaction conditions can significantly influence the outcome, particularly in complex molecules with multiple hydroxyl groups. nih.gov

Reagent ClassExamplesCharacteristics
Aminosulfur TrifluoridesDAST, Deoxo-FluorCommonly used but can have limited functional group tolerance and safety concerns. nih.govwvu.edu
α-Fluorinated AlkylaminesPhenoFluor, AlkylFluorImproved safety profiles and chemoselectivity, suitable for complex molecules. nih.govnih.gov
Sulfonyl FluoridesPyFluor, SulfoxFluorGood balance of reactivity and stability. cas.cnsemanticscholar.org
Aryl Fluorosulfonates4-(methylsulfonyl)phenyl sulfurofluoridateLow-cost, stable, and efficient for primary and secondary alcohols. cas.cn
DifluorocyclopropenesCpFluorsCrystalline, thermally stable solids that are reactivity-tunable. nih.gov

Electrochemical Fluorination (ECF) Techniques in Polyfluorinated Alcohol Synthesis

Electrochemical fluorination (ECF) is a significant industrial method for producing perfluorinated organic compounds. wikipedia.org The two main commercialized ECF processes are the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process , developed in the 1930s by Joseph H. Simons, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.orgpsu.edu A voltage of 5–6 V is applied across nickel-plated anodes, leading to the replacement of all hydrogen atoms with fluorine. wikipedia.org This process is used to produce perfluorinated carboxylic and sulfonic acids (as their acyl and sulfonyl fluoride derivatives), amines, and ethers. wikipedia.org

The Phillips Petroleum process , also known as "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), is typically used for volatile hydrocarbons and chlorohydrocarbons. wikipedia.org It employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2). wikipedia.org

A key characteristic of ECF is its free-radical nature, which can lead to rearrangements and fragmentation of the carbon skeleton, resulting in a mixture of linear and branched isomers. nih.gov For example, the ECF of octane (B31449) sulfonyl fluoride yields approximately 70-80% linear and 20-30% branched perfluorooctane (B1214571) sulfonyl fluoride. nih.gov While ECF is a powerful tool for exhaustive fluorination, its lack of selectivity can be a drawback for the synthesis of specific, partially fluorinated compounds. researchgate.net

ProcessElectrolyteAnode MaterialTypical SubstratesKey Features
Simons ProcessAnhydrous Hydrogen Fluoride (HF)Nickel-platedCarboxylic acids, sulfonic acids, amines, ethersCan produce fully perfluorinated compounds. wikipedia.org
Phillips Petroleum ProcessMolten Potassium Fluoride-Hydrogen Fluoride (KHF2)Porous GraphiteVolatile hydrocarbons, chlorohydrocarbonsSuitable for volatile starting materials. wikipedia.org

Photochemical and Radical-Mediated C-F Bond Formation

Radical-mediated reactions have become a powerful strategy for constructing C-F bonds. rhhz.net These methods often operate under mild conditions and can offer unique selectivity compared to traditional ionic fluorination approaches.

One approach involves the dehydroxymethylative fluorination of primary aliphatic alcohols . This method utilizes a silver catalyst and a reagent like Selectfluor, which acts as both an oxidant and a fluorine source. The reaction proceeds through the fragmentation of a primary alkoxy radical, generating a carbon-centered radical that is then trapped by the fluorine source. rhhz.net This strategy has been successfully applied to a variety of aliphatic alcohols. rhhz.net

Visible-light photoredox catalysis has also emerged as a valuable tool for C-H functionalization of alcohols. nih.gov In some cases, reagents like Selectfluor can be activated by visible light to promote the oxidative cross-coupling of alcohols with other molecules, without the need for an external photocatalyst. nih.gov Furthermore, organic photoredox catalysts are being developed to activate strong C-F bonds, enabling hydrodefluorination and cross-coupling reactions, which could be relevant for modifying already fluorinated structures. digitellinc.com

Another strategy involves hydrogen-atom transfer (HAT) processes. For instance, sulfamate (B1201201) esters derived from alcohols can mediate 1,6-HAT to guide the chlorination of unactivated C(sp3)–H bonds, showcasing the potential of radical-mediated functionalization at specific positions directed by a modified alcohol group. nih.gov While this example is for chlorination, similar principles could be applied to fluorination.

Introduction of the Trifluoromethoxy Moiety into Butanol Derivatives

The trifluoromethoxy (OCF3) group is highly sought after in medicinal chemistry due to its unique electronic properties and metabolic stability. researchgate.net Its introduction into molecules, particularly aliphatic alcohols, requires specialized reagents and methods.

Electrophilic Trifluoromethylation of Oxygen Atoms

Direct O-trifluoromethylation of alcohols is a desirable but challenging transformation. chemrevlett.com Several electrophilic trifluoromethylating reagents have been developed to achieve this.

Hypervalent iodine reagents , such as Togni reagents, are effective for the trifluoromethylation of various nucleophiles, including alcohols. beilstein-journals.orgnih.gov The reactivity of these reagents can be enhanced by the addition of a Lewis acid, such as a zinc(II) salt. For instance, the combination of a Togni reagent and Zn(NTf2)2 allows for the efficient O-trifluoromethylation of primary and secondary aliphatic alcohols. beilstein-journals.orgacs.org The alcohol can sometimes serve as both the substrate and the solvent. beilstein-journals.org

Chalcogenium salts , developed by Umemoto and coworkers, are another important class of electrophilic trifluoromethylating agents. beilstein-journals.orgnih.gov Reagents like S-(trifluoromethyl)dibenzothiophenium salts are commercially available and widely used. nih.gov Umemoto also developed O-(trifluoromethyl)dibenzofuranium salts for the direct trifluoromethylation of aliphatic and aromatic alcohols. mdpi.comnih.gov However, a significant drawback of this particular reagent is its thermal instability, requiring in-situ preparation at very low temperatures via photochemical decomposition of a diazonium salt. mdpi.comnih.gov

Reagent TypeSpecific ReagentActivator/Co-reagentSubstrate Scope
Hypervalent IodineTogni ReagentZn(NTf2)2 or Zn(OTf)2Primary and secondary aliphatic alcohols. beilstein-journals.orgacs.org
Chalcogenium SaltsUmemoto Reagent (S-based)-Wide range of nucleophiles. nih.gov
Chalcogenium SaltsUmemoto Reagent (O-based)Di(isopropyl)ethylamineAliphatic and aromatic alcohols. mdpi.com

Oxidative Desulfofluorination Routes to Trifluoromethoxy Ethers

An alternative and powerful method for synthesizing trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates (xanthates) derived from alcohols. mdpi.comelsevierpure.com This approach involves converting the alcohol into a dithiocarbonate, which is then treated with a fluoride source and an oxidizing agent. mdpi.com

A common reagent system for this transformation is a combination of a pyridine-HF complex (like 70% HF/pyridine) and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). mdpi.comelsevierpure.com This method is effective for converting primary alkyl and aryl dithiocarbonates into their corresponding trifluoromethyl ethers in good to excellent yields. mdpi.comelsevierpure.com For secondary alcohols, modified conditions using 50% HF/pyridine and N-bromosuccinimide can be employed. elsevierpure.com This methodology provides a practical route to the OCF3 group, starting from the corresponding alcohol. researchgate.net

Novel Reagents and Catalytic Approaches for Trifluoromethoxylation

The direct introduction of the trifluoromethoxy (OCF₃) group is a significant challenge in organofluorine chemistry. Historically, harsh conditions and hazardous reagents were required. However, recent advancements have led to the development of novel reagents and catalytic systems that offer milder and more efficient pathways for trifluoromethoxylation. nih.gov

Several new reagents have been developed to serve as effective sources of the OCF₃ moiety. Trifluoromethyl benzoate (B1203000) (TFBz), a shelf-stable liquid, can be prepared from inexpensive starting materials and activated by a fluoride anion to release the trifluoromethoxide (OCF₃⁻) species. acs.orgwiley-vch.de Another significant development is the use of bis(trifluoromethyl)peroxide (BTMP), which serves as a practical and comparatively atom-economical reagent for radical trifluoromethoxylation of alkenyl substrates. researchgate.net The development of such reagents is crucial as they provide safer and more accessible alternatives to previously used sources.

Catalytic approaches have revolutionized the synthesis of trifluoromethyl ethers. usc.edu These methods often employ transition metals or photoredox catalysis to facilitate the formation of the C-O-CF₃ bond under mild conditions. nih.gov For instance, visible-light photoredox catalysis has been utilized for the C-H trifluoromethoxylation of arenes and heteroarenes. nih.govfu-berlin.de This approach is operationally simple, proceeds at room temperature, and tolerates a wide variety of functional groups. nih.gov TEMPO-catalyzed methods have also proven effective for the direct trifluoromethoxylation of unactivated aromatics using BTMP. fu-berlin.deresearchgate.net These catalytic strategies represent a significant step forward, precluding the need for pre-functionalized starting materials and enabling late-stage functionalization of complex molecules. nih.gov

Novel Reagents for Trifluoromethoxylation

ReagentAbbreviationActivation/MethodKey Features
Trifluoromethyl BenzoateTFBzFluoride anion activationShelf-stable liquid, prepared from inexpensive materials. acs.orgwiley-vch.de
Bis(trifluoromethyl)peroxideBTMPRadical initiation (e.g., photoredox, TEMPO)Practical and atom-economical for radical trifluoromethoxylation. researchgate.netfu-berlin.deresearchgate.net
Trifluoromethyl TrifluoromethanesulfonateTFMTFluoride anion activationEffective for preparing alkyl, aryl, and heteroaryl trifluoromethyl ethers. mdpi.com
(E)-O-trifluoromethyl-benzaldoximesTFBOBase-mediatedThermally stable, releases OCF₃⁻ in the presence of a base for nucleophilic trifluoromethoxylation. dntb.gov.ua

Stereoselective Synthesis of Fluorinated Butanols

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of fluorinated butanols, which may contain multiple chiral centers, is of paramount importance.

Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For fluorinated alcohols, this involves the enantioselective creation of a single chiral center or the diastereoselective construction of molecules with multiple contiguous stereocenters. researchgate.net

A variety of catalytic enantioselective methods have been developed for forming chiral organofluorine compounds. acs.org Alcohol-mediated hydrogen transfer, for example, enables the catalytic enantioselective synthesis of diverse fluorine-containing compounds without requiring stoichiometric metals. nih.gov This strategy can be applied to the formation of chiral fluorinated alcohols with high levels of diastereo- and enantioselectivity. nih.gov Another powerful approach involves the organocatalytic α-fluorination of aldehydes, followed by reduction to furnish chiral β-fluoroalcohols as versatile, bench-stable intermediates. nih.gov The commercial availability of both enantiomers of the organocatalyst allows for the preparation of either enantiomer of the target chiral alcohol. nih.gov

The synthesis of compounds with multiple stereogenic centers, such as those found in polyfluorinated monosaccharides or other complex natural product analogues, presents a greater challenge. nih.gov Diastereoselective strategies often involve the sequential introduction of fluorine atoms or fluorinated groups. For instance, the fluorination of diastereoisomeric alcohol-diepoxides using reagents like Deoxo-Fluor can proceed in a highly stereospecific manner, allowing for the controlled incorporation of multiple fluorine atoms. acs.orgnih.gov Catalytic strategies have also been devised for the regio-, diastereo-, and enantioselective preparation of homoallylic alcohols that bear a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.gov

Comparison of Stereoselective Methods for Fluorinated Alcohols

MethodKey PrincipleStereochemical ControlTypical Application
Alcohol-Mediated Hydrogen TransferCatalytic transfer of hydrogen from a simple alcohol to a π-unsaturated pronucleophile. acs.orgnih.govHigh anti-diastereo- and enantioselectivity.Formation of CF₃-bearing homoallylic alcohols. nih.gov
Organocatalytic α-Fluorination/ReductionAsymmetric fluorination of an aldehyde followed by reduction of the carbonyl group. nih.govHigh enantioselectivity (87–96% ee).Synthesis of chiral β-fluoroalcohols and derived amines. nih.gov
Sequential Fluorination of EpoxidesStereospecific epoxide ring-opening with a fluoride source and deshydroxyfluorination. acs.orgnih.govHigh diastereoselectivity, controlled by substrate stereochemistry.Synthesis of polyfluorinated alkanes with multiple contiguous stereocenters. nih.gov
Catalytic PolyfluoroallylborationCatalytic addition of a polyfluoroallyl boronate to an aldehyde. nih.govHigh regio-, diastereo-, and enantioselectivity.Synthesis of homoallylic alcohols with a CF₃- and F-substituted stereocenter. nih.gov

Fluorinated olefins are critical precursors for the synthesis of saturated fluorinated compounds like fluorinated butanols, often via reduction or hydrofunctionalization reactions. The geometry (Z or E) of the double bond in the olefin precursor can directly influence the stereochemical outcome of subsequent transformations. Therefore, methods that allow for precise control over olefin stereoselectivity are highly valuable.

The Julia-Kocienski olefination is a powerful tool for the synthesis of fluoroolefins, but controlling the Z/E selectivity can be challenging. nih.govresearchgate.net The stereochemical outcome is influenced by several factors, including the nature of the sulfone reagent, the base, the solvent, and the reaction temperature. For instance, in reactions of aldehydes with fluoroalkyl phenyltetrazole (PT) sulfones, a reversal from moderate E-selectivity to high Z-selectivity can be achieved by using a coordinating solvent mixture at low temperatures. nih.gov

Reactions involving α-fluorosulfoximines have emerged as a highly efficient and stereoselective method for synthesizing (Z)-monofluoroalkenes from nitrones. cas.cn This reaction is notable for its operational simplicity and excellent Z/E stereocontrol. cas.cn Similarly, fluorosulfoximines can react with carbonyl compounds to produce terminal monofluoroalkenes with high stereoselectivity, where either the Z or E isomer can be accessed depending on the reaction conditions. researchgate.net The ability to selectively generate either olefin isomer from a common precursor is a significant advantage for synthetic planning.

Sustainable and Green Chemistry Approaches in Fluorinated Butanol Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes in the chemical industry. researchgate.net This is particularly relevant in organofluorine chemistry, which has traditionally relied on energy-intensive processes and potentially hazardous reagents. acsgcipr.org

Per- and polyfluoroalkyl substances (PFAS) are a class of compounds facing increasing regulatory scrutiny due to their environmental persistence. Many bespoke fluorinating reagents used in synthesis fall under the PFAS classification. sciencedaily.com Consequently, there is a significant drive to develop synthetic methods that avoid the use of these reagents.

Recent breakthroughs have demonstrated viable PFAS-free synthesis routes for introducing trifluoromethyl groups into molecules. uva.nlchemistryworld.com One such method utilizes caesium fluoride, a simple and inexpensive salt, as the sole fluorine source. sciencedaily.com This approach, often conducted in continuous-flow microreactors, provides an environmentally more friendly option for synthesizing fluorinated compounds for the pharmaceutical and agrochemical industries. sciencedaily.comuva.nl The development of these protocols represents a crucial step towards more sustainable manufacturing processes, minimizing the reliance on reagents that contribute to environmental pollution. amsterdamsciencepark.nl

A cornerstone of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. Catalytic methods offer improved efficiency and selectivity and generate significantly less waste. rsc.org In the context of synthesizing fluorinated butanols, this applies to the formation of both carbon-fluorine (C-F) and carbon-trifluoromethoxy (C-O-CF₃) bonds.

The development of catalytic processes for C(sp³)–F bond formation has been a major focus, as a large portion of high-value fluorinated compounds contain this motif. rsc.org While challenging, catalytic methods of fluorination are being developed to provide more sustainable pathways to alkyl fluorides. rsc.org These strategies aim to replace traditional, less atom-economical methods.

Reactivity and Mechanistic Investigations of 3,4,4,4 Tetrafluoro 3 Trifluoromethoxy Butan 1 Ol

Reaction Pathways Involving the Butanol Hydroxyl Group

The presence of highly electronegative fluorine atoms significantly influences the reactivity of the hydroxyl group in 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol compared to non-fluorinated alcohols.

The hydroxyl group of an alcohol is generally a poor leaving group. For nucleophilic substitution to occur, it typically requires activation, for example, by protonation or conversion to a better leaving group like a tosylate or a halide. In the case of highly fluorinated alcohols, the strong electron-withdrawing effect of the fluorine atoms further deactivates the hydroxyl group for reactions that involve the formation of a carbocation intermediate (SN1 pathway).

However, under appropriate conditions, the activated hydroxyl group can be displaced by nucleophiles in an SN2 reaction. For instance, the conversion of the alcohol to an alkyl halide or sulfonate ester would render the α-carbon susceptible to nucleophilic attack. While specific studies on this compound are not available, related fluorinated alcohols can undergo such transformations. The direct deoxygenative trifluoromethylation of alcohols, a modern substitution method, has been reported for a variety of structurally diverse primary and secondary alcohols, suggesting that with the right reagents, the hydroxyl group of the target compound could be replaced. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions of Alcohols

Reactant Reagent(s) Product Type General Applicability
Primary Alcohol PBr₃ Alkyl Bromide Good
Primary Alcohol SOCl₂, pyridine Alkyl Chloride Good
Primary Alcohol TsCl, pyridine Tosylate Ester Excellent

This table presents general reactions for alcohols; specific conditions for this compound would require experimental determination.

Fluorinated alcohols are known to be potent hydrogen bond donors, a property that stems from the increased acidity of the hydroxyl proton due to the inductive effect of the fluorine atoms. nih.gov This enhanced hydrogen bond donating capacity allows them to act as effective solvents or additives to promote various chemical reactions. acs.orgresearchgate.net They can stabilize anionic intermediates and transition states, thereby accelerating reaction rates.

The hydrogen bond donor ability is sensitive to steric hindrance around the hydroxyl group. acs.org For this compound, while the fluorine atoms increase the acidity, the bulky trifluoromethoxy and tetrafluoroethyl groups might slightly modulate its interaction with substrates compared to smaller fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). acs.org Nevertheless, it is expected to be a significantly stronger hydrogen bond donor than its non-fluorinated counterpart, butan-1-ol.

Table 2: Comparison of Hydrogen Bond Donor Properties of Alcohols

Alcohol Structure Relative H-Bond Donor Strength Key Structural Influence
Ethanol CH₃CH₂OH Baseline Alkyl group
2,2,2-Trifluoroethanol (TFE) CF₃CH₂OH Strong α-CF₃ group nih.gov
1,1,1,3,3,3-Hexafluoroisopropan-2-ol (HFIP) (CF₃)₂CHOH Very Strong Two α-CF₃ groups nih.govresearchgate.net

The relative strength is a qualitative assessment based on general principles reported in the literature.

The oxidation of primary alcohols typically yields aldehydes and subsequently carboxylic acids. Standard oxidizing agents like chromates, permanganates, or Swern and Dess-Martin oxidations are commonly employed. The high electronegativity of the fluorine atoms in fluorinated alcohols can make the C-H bonds on the carbon bearing the hydroxyl group stronger and the alcohol itself more resistant to oxidation compared to non-fluorinated analogues. However, with sufficiently strong oxidizing agents, the reaction can proceed. For this compound, oxidation would be expected to yield the corresponding aldehyde, 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal, and upon further oxidation, 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanoic acid. The specific conditions required would likely be more forcing than for simple butanol.

Chemical Transformations and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is renowned for its high stability and is often incorporated into molecules in medicinal and agricultural chemistry to enhance metabolic stability and lipophilicity. mdpi.com

The ether linkage in the trifluoromethoxy group is exceptionally stable and generally unreactive. The C-O bond is strengthened by the presence of the fluorine atoms, and the carbon atom is sterically shielded and electronically deficient, making it highly resistant to nucleophilic attack. Similarly, the C-F bonds are among the strongest in organic chemistry. mdpi.com Consequently, cleavage of the trifluoromethoxy group requires harsh reaction conditions and is not a common transformation. Synthetic methods focus on the introduction of this group rather than its subsequent reaction. chemrevlett.comnih.gov

The trifluoromethoxy group is stable under a wide range of reaction conditions, including acidic, basic, oxidative, and reductive environments. mdpi.com This high degree of stability is a key reason for its use in the design of pharmaceuticals and other specialty chemicals. It is resistant to metabolic breakdown, particularly oxidative demethylation that can occur with traditional methoxy (B1213986) groups. mdpi.com Therefore, in reactions involving the hydroxyl group of this compound, the trifluoromethoxy moiety is expected to remain intact.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanoic acid
Trifluoroethanol (TFE)
Hexafluoroisopropanol (HFIP)

Degradation Pathways and Environmental Chemistry Considerations

Understanding the degradation of this compound is crucial for assessing its environmental fate and potential impact. This section delves into its decomposition mechanisms, atmospheric interactions, and susceptibility to microbial and aqueous degradation.

Perfluorinated alcohols (PFOHs) are known to be thermally unstable, and their decomposition is a key aspect of their chemistry. The primary unimolecular decomposition pathway for many perfluorinated alcohols involves the elimination of hydrogen fluoride (B91410) (HF), which leads to the formation of perfluorocarboxylic acids. cdnsciencepub.comnih.gov However, the activation barrier for the direct unimolecular decomposition of PFOHs is considerably high. cdnsciencepub.comnih.gov

For instance, studies on trifluoromethanol (B75723) (CF₃OH) have shown that its decomposition into carbonyl fluoride (COF₂) and HF is a reversible process. researchgate.net Most primary and secondary perfluoroalcohols are unstable and readily eliminate HF. researchgate.net

The decomposition of PFOHs can be significantly influenced by environmental factors. Theoretical calculations have demonstrated that the presence of water can lower the activation energy barrier for HF elimination. nih.gov Perfluorinated alcohols can form complexes with water, and these complexes are expected to be present in the atmosphere. cdnsciencepub.comnih.gov The formation of these complexes facilitates the decomposition process, making it more likely to occur under ambient atmospheric conditions through overtone-induced degradation. cdnsciencepub.comnih.gov In this mechanism, the excitation of O-H vibrational overtones in the PFOH-water complex provides the necessary energy to overcome the reduced reaction barrier. nih.gov

The atmospheric fate of this compound is primarily governed by its interactions with atmospheric oxidants, particularly the hydroxyl radical (•OH). researchgate.netmdpi.com The reaction with •OH radicals is the main chemical removal process for alcohols in the atmosphere, as photolysis and reactions with ozone and nitrate (B79036) radicals are generally slow and considered negligible. mdpi.com

Studies on a series of fluorinated alcohols with the general formula F(CF₂)nCH₂OH have shown that the rate of their reaction with •OH radicals is largely independent of the length of the perfluorinated chain. researchgate.net The primary products of the chlorine-initiated oxidation of these alcohols are the corresponding aldehydes, F(CF₂)nC(O)H. researchgate.net It is expected that the oxidation of this compound by •OH radicals will proceed via hydrogen abstraction from the -CH₂OH group, leading to the formation of an α-hydroxyalkyl radical. This radical would then react with oxygen to form the corresponding aldehyde, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butanal.

The atmospheric lifetime of fluorinated alcohols is determined by the rate of their reaction with •OH radicals. researchgate.net For fluorotelomer alcohols, the atmospheric lifetime is estimated to be approximately 20 days, allowing for potential long-range transport. The presence of water and mineral dusts in the atmosphere can also influence the degradation of fluoroalcohols. nih.gov While water can retard the degradation by decreasing the rate constants, heterogeneous reactions on the surfaces of silica (B1680970) particles may enhance the atmospheric loss of these compounds. nih.gov

The degradation of fluorinated compounds in the atmosphere can lead to the formation of persistent perfluorocarboxylic acids (PFCAs). purdue.edu For example, the atmospheric oxidation of fluorotelomer alcohols is a known source of PFCAs in the environment. purdue.edu

Table 1: Atmospheric Degradation Data for Structurally Related Fluorinated Alcohols

CompoundReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimePrimary Degradation Product
F(CF₂)nCH₂OH (n=1-4)•OH(1.02 ± 0.10) x 10⁻¹³~164 daysF(CF₂)nC(O)H
F(CF₂CF₂)nCH₂CH₂OH (n=2-4)•OH(1.07 ± 0.22) x 10⁻¹²~20 daysNot specified
CF₃CF₂CF₂CH₂OH•OHNot specifiedNot specifiedPerfluorocarboxylic acids

The biodegradation of polyfluorinated compounds, including perfluorinated alkyl substances (PFAS), is generally considered to be a slow process, with many of these compounds being highly resistant to microbial degradation. nih.govresearchgate.net This resistance is largely attributed to the strength and stability of the carbon-fluorine bond. researchgate.net

While specific studies on the microbial degradation of this compound are not available, research on other fluorinated alcohols, such as fluorotelomer alcohols (FTOHs), provides some insights. Studies have shown that FTOHs can be biodegraded by microorganisms found in soil and wastewater treatment plants to form perfluorocarboxylic acids (PFCAs). researchgate.netresearchgate.net For example, the aerobic biodegradation of 8:2 FTOH has been observed to proceed through the formation of the corresponding telomer aldehyde and unsaturated acid, ultimately leading to the production of perfluorooctanoic acid (PFOA). nih.gov

The rate of biodegradation can be influenced by the degree of fluorine substitution. Studies on fluoroanilines have shown that an increase in fluorine substitution leads to a longer enrichment time required for microbial degradation and a decrease in the maximum specific degradation rate. google.com

Aqueous degradation of fluorinated alcohols through hydrolysis is generally not considered a significant environmental fate process. However, under certain conditions, such as in the presence of specific catalysts or at elevated temperatures, hydrolysis of related fluorinated compounds can occur. For instance, fluorinated alkyl halides can be hydrolyzed to fluorinated alcohols. While direct hydrolysis of the C-F bonds in this compound under normal environmental conditions is unlikely, the possibility of other aqueous degradation pathways cannot be entirely ruled out without specific experimental data.

Table 2: General Observations on the Biodegradation of Fluorinated Compounds

Compound ClassBiodegradation PotentialKey Findings
Perfluorinated Alkyl Substances (PFAS)Generally lowHighly resistant to microbial degradation due to the stability of the C-F bond. nih.govresearchgate.net
Fluorotelomer Alcohols (FTOHs)ModerateCan be biodegraded to perfluorocarboxylic acids (PFCAs) by environmental microorganisms. researchgate.netnih.gov
Polyfluorinated AromaticsVariesIncreased fluorine substitution can decrease the rate of biodegradation. google.com

Investigation of Anionic and Cationic Intermediates in Reactions of Fluorinated Butanols

The reactivity of fluorinated butanols is intrinsically linked to the formation and stability of their corresponding anionic and cationic intermediates. Understanding these intermediates is key to elucidating reaction mechanisms.

In the presence of a base or under conditions that favor deprotonation, fluorinated alcohols can form alkoxide anions. These anions can then interact with neutral alcohol molecules to form anionic dimers through strong hydrogen bonds. The formation of such dimers has been observed for various fluorinated alcohols.

The stability of these anionic dimers is significantly influenced by the degree of fluorination. usgs.gov Increased fluorination enhances the acidity of the alcohol, making the corresponding alkoxide a better hydrogen bond donor. Consequently, the formation of anionic dimers containing more highly fluorinated alcohols is favored. usgs.gov Quantum chemical calculations have confirmed this trend and have shown that the dissociation energies of these anionic dimers are much higher than those of their neutral counterparts. usgs.gov

While specific studies on the anionic dimers of this compound are not available, it is expected that this compound would readily form stable anionic dimers due to the presence of multiple fluorine atoms and the trifluoromethoxy group, which would increase the acidity of the hydroxyl proton.

In contrast to anionic species, the formation of cationic intermediates from fluorinated alcohols is generally less favorable due to the strong electron-withdrawing nature of fluorine atoms. However, once formed, these cationic intermediates can be stabilized by several factors.

Recent studies have proposed that the C-F dipoles present in fluorinated alcohols can stabilize cationic reaction intermediates through intermolecular charge-dipole interactions. cdnsciencepub.comusgs.gov This stabilizing effect is attributed to the highly polar nature of the C-F bond.

Furthermore, the presence of weakly coordinated fluorine-containing anions, such as BF₄⁻, PF₆⁻, or SbF₆⁻, can significantly enhance the stability of these cationic intermediates. cdnsciencepub.comusgs.gov The E-F dipoles (where E = B, P, or Sb) in these anions also contribute to the stabilization of the positive charge through charge-dipole interactions. cdnsciencepub.comusgs.gov This stabilization can lead to improved yields in reactions proceeding through cationic intermediates when conducted in fluorinated alcohol solvents with the addition of such anions. cdnsciencepub.com The ability of α-fluorine atoms to stabilize carbocations through the interaction of fluorine's lone-pair electrons with the unoccupied p-orbital of the cationic carbon has also been noted. researchgate.net

Spectroscopic and Advanced Characterization of 3,4,4,4 Tetrafluoro 3 Trifluoromethoxy Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei, both with a nuclear spin of ½, allows for a detailed investigation using a combination of one-dimensional and multidimensional NMR experiments.

¹H NMR and ¹⁹F NMR Chemical Shift Analysis in Polyfluorinated Systems

The analysis of ¹H and ¹⁹F NMR spectra provides direct insight into the chemical environment of each atom. The significant electronegativity of the fluorine atoms induces strong inductive effects, which profoundly influence the chemical shifts of nearby nuclei.

In the ¹H NMR spectrum , the protons of the ethyl alcohol moiety (-CH₂CH₂OH) are expected to exhibit distinct signals. The protons on the carbon adjacent to the hydroxyl group (C1) would typically appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The protons on the adjacent carbon (C2) would be further downfield than in a non-fluorinated analogue due to the powerful electron-withdrawing effect of the neighboring C3 carbon, which bears four fluorine atoms and a trifluoromethoxy group. This signal would likely appear as a complex multiplet due to coupling with both the C1 protons and the single fluorine atom on C3. The hydroxyl proton itself would present as a broad singlet, the position of which is sensitive to solvent, concentration, and temperature.

The ¹⁹F NMR spectrum is crucial for characterizing the fluorinated portion of the molecule. Two primary signals are anticipated: one for the trifluoromethoxy (-OCF₃) group and another for the single fluorine atom attached to the chiral center (C3). The -OCF₃ group would likely appear as a singlet or a narrow quartet due to long-range coupling with the fluorine on C3. The single fluorine on C3 would exhibit a more complex splitting pattern, appearing as a multiplet due to coupling with the three fluorine atoms of the -OCF₃ group and the two protons on C2. The chemical shifts are highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent tool for confirming the structure. nih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)Assignment
¹H~3.8tJH,H-CH ₂-OH
¹H~2.5mJH,H, JH,F-CF-CH ₂-
¹HVariablebr s--OH
¹⁹F~ -60s or q⁴JF,F-OCF₃
¹⁹F~ -130m⁴JF,F, ³JF,H-F C(CF₃)-

Note: Predicted values are based on typical chemical shifts for similar functional groups and are subject to variation based on solvent and experimental conditions.

Multidimensional NMR Techniques for Conformation and Connectivity

To unambiguously assign these signals and confirm the carbon backbone's connectivity, multidimensional NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy) would establish the connectivity between the C1 and C2 protons, showing a clear cross-peak between the two methylene (B1212753) groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of the C1 and C2 carbon resonances.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection between the C2 protons and the highly fluorinated C3 carbon.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the molecule's preferred conformation by identifying which protons and fluorine atoms are in close spatial proximity.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides complementary information by probing the functional groups within the molecule.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by several key features:

A broad, strong absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

Absorptions in the 3000-2850 cm⁻¹ range corresponding to the C-H stretching vibrations of the methylene groups.

A series of very strong, intense absorption bands between 1300 and 1000 cm⁻¹, which are characteristic of C-F and C-O-C stretching modes. The high polarity and strength of the carbon-fluorine bonds make these signals particularly prominent and a key diagnostic feature for fluorinated compounds.

Raman spectroscopy , which detects vibrations that cause a change in polarizability, offers complementary data. While the O-H stretch is typically weak in Raman, the C-H and C-C backbone vibrations would be clearly visible. The C-F stretching vibrations are also Raman active and would appear in the spectrum, though often with less intensity than in the IR spectrum. The complementarity of the two techniques ensures a comprehensive analysis of the molecule's vibrational modes. libretexts.org

Table 2: Predicted Characteristic Vibrational Modes for this compound

Wavenumber (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)Vibrational Mode Assignment
3600-3200Strong, BroadWeakO-H Stretch
3000-2850MediumMediumC-H Stretch
1300-1000Very StrongMediumC-F and C-O-C Stretch
900-700MediumStrongC-C Stretch

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. The high-resolution mass spectrum would confirm the elemental formula, C₅H₅F₇O.

Under electron ionization (EI), the molecular ion peak ([M]⁺) may be observed, but it is often of low abundance for alcohols due to the ease of fragmentation. The fragmentation pattern would be complex due to the presence of multiple C-F, C-C, C-O, and C-H bonds. Common fragmentation pathways for fluorinated alcohols include:

Loss of a water molecule ([M-18]⁺).

Alpha-cleavage, involving the breaking of the C1-C2 bond, to yield a stable [CH₂OH]⁺ ion (m/z 31).

Cleavage of C-F bonds, leading to the loss of a fluorine atom ([M-19]⁺).

Loss of the trifluoromethoxy group ([M-OCF₃]⁺) or the trifluoromethyl radical ([M-CF₃]⁺) through more complex rearrangements.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Fluorinated Alcohol Adducts

Electrospray ionization (ESI) is a softer ionization technique that typically results in less fragmentation, making it ideal for observing the intact molecule. In ESI-MS, fluorinated alcohols readily form adducts with ions present in the mobile phase.

In positive-ion mode, adducts with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are commonly observed. In negative-ion mode, the alcohol can be deprotonated to form the [M-H]⁻ ion. Alternatively, it can form adducts with anions like chloride ([M+Cl]⁻) or formate (B1220265) ([M+HCOO]⁻) if these are present in the analytical system. The formation of these adducts provides a reliable method for confirming the molecular mass of the parent compound.

X-ray Diffraction Studies of Crystalline Forms

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield precise data on bond lengths, bond angles, and the absolute configuration of the chiral center at C3.

Furthermore, the crystal structure would reveal the intermolecular interactions that govern the solid-state packing. It is highly probable that the crystal packing would be dominated by hydrogen bonding between the hydroxyl group of one molecule and an oxygen or fluorine atom of a neighboring molecule. These interactions would create extended networks, such as chains or sheets, which dictate the macroscopic properties of the crystalline material. Analysis of the crystal structure would provide invaluable insight into the molecule's conformation and how the highly fluorinated tail and the polar alcohol head group arrange themselves in the solid state.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is no specific information regarding the synthesis and subsequent advanced spectroscopic analysis of materials derived directly from This compound .

Consequently, it is not possible to generate a scientifically accurate and verifiable article for the requested section "4.5. Advanced Spectroscopic Techniques for Surface and Bulk Analysis of Derived Materials" without resorting to speculation. The fundamental prerequisite for such a discussion—the existence and characterization of a polymer or other material derived from this specific alcohol—appears to be absent from the current body of scientific research.

To provide a relevant, albeit general, context on how such materials would be analyzed if they were synthesized, one can look at the advanced spectroscopic techniques applied to structurally similar fluorinated polymers, such as polyacrylates with fluorinated side chains. Techniques like X-ray Photoelectron Spectroscopy (XPS) are invaluable for surface analysis, capable of determining elemental composition and identifying the chemical states of carbon, oxygen, and fluorine at the material's surface. vot.plnih.govnih.gov For bulk analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, would be a critical tool for elucidating the detailed molecular structure and conformation of the polymer chains.

However, without specific data on materials derived from this compound, any further discussion, including the creation of data tables and detailed research findings, would be hypothetical. In adherence with the principles of scientific accuracy, this article cannot be completed as requested.

Computational Chemistry and Theoretical Studies on 3,4,4,4 Tetrafluoro 3 Trifluoromethoxy Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular stability, reactivity, and various other chemical characteristics before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing relatively large molecules like 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of similar fluorinated organic molecules. Actual calculated values would require a specific DFT study.

ParameterAtom Pair/TripletPredicted Value
Bond Length C-F~1.35 Å
C-O (ether)~1.38 Å
C-O (alcohol)~1.43 Å
O-H~0.97 Å
C-C~1.52 Å
Bond Angle F-C-F~107°
C-O-C (ether)~115°
C-C-O (alcohol)~110°
Dihedral Angle H-O-C1-C2~180° (anti) or ~60° (gauche)

Beyond geometry, DFT is used to calculate crucial energetic parameters that describe a molecule's reactivity. scirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this fluorinated alcohol, the oxygen of the hydroxyl group would be an electron-rich site, while the hydrogen of the hydroxyl group and the carbon atoms bonded to fluorine would be electron-poor.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are computationally more demanding than DFT but can provide higher accuracy for energetic properties. core.ac.uknih.gov

For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain benchmark values for properties like proton affinity, which is a measure of a molecule's gas-phase basicity. core.ac.uk Such calculations are crucial for understanding reactions involving proton transfer. They can also provide highly accurate heats of formation and reaction energies, which serve to validate or calibrate results from less computationally expensive methods like DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. mdpi.com

For this compound, a key application of MD is conformational analysis. The molecule possesses several rotatable single bonds, leading to a complex landscape of possible three-dimensional shapes (conformers). The bulky and highly electronegative trifluoromethoxy and tetrafluoroethyl groups will create significant steric and electrostatic interactions that dictate the preferred conformations. nih.gov MD simulations can explore this landscape, identify the most stable low-energy conformers, and determine the energy barriers for rotation between them.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. nih.gov In a pure liquid state or in solution, molecules of this compound will interact with each other and with solvent molecules. The primary interactions would include strong hydrogen bonding involving the hydroxyl group and weaker dipole-dipole interactions due to the numerous C-F bonds. In fluorinated media, specific "fluorous" interactions might also play a role. researchgate.netnih.gov These simulations can quantify the strength and lifetime of hydrogen bonds and provide insights into the local structuring of the liquid.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, which corresponds to the reaction mechanism. A critical point along this path is the transition state, which is the structure of maximum energy that connects reactants and products. researchgate.net

For this compound, theoretical methods can model various potential reactions. For example, the mechanism of its dehydration to form an alkene or its reaction as a nucleophile via the hydroxyl oxygen can be investigated. Computational methods allow for the precise location of the transition state structure for a given reaction step. acs.org

Once the transition state is found, its energy relative to the reactants can be calculated to determine the activation energy barrier. This barrier is the primary determinant of the reaction rate. By comparing the activation energies for competing reaction pathways, one can predict the major and minor products of a reaction. acs.org For instance, in a reaction involving a base, one could model the competing pathways of deprotonation versus an elimination reaction and predict the likely outcome under specific conditions.

Solvation Effects and Solvent-Solute Interactions in Fluorinated Media

The solvent environment can have a profound impact on chemical structure, stability, and reactivity. Fluorinated alcohols and ethers are known to have unique solvent properties, including strong hydrogen-bond donating capabilities and the ability to form distinct "fluorous" phases. researchgate.netresearchgate.net Understanding the interaction between this compound and its environment, especially in fluorinated solvents, is crucial for predicting its behavior in solution.

Computational models can account for solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute molecule's geometry and energy. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

For the target molecule, computational studies could model how its conformational equilibrium shifts in solvents of different polarities. nih.gov Furthermore, in a fluorinated solvent, specific interactions driven by the "fluorous effect" could lead to aggregation or unique local ordering, which can be effectively studied using MD simulations with explicit solvent molecules. nih.govresearchgate.net These simulations can reveal how the solvent structures itself around the solute and how it mediates interactions between solute molecules.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

After performing a geometry optimization with a method like DFT, a frequency calculation can be performed. This calculation yields the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov For this compound, this would allow for the prediction of characteristic vibrational modes.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound Note: These are representative frequency ranges. Specific values are obtained from DFT frequency calculations.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchAlcohol3200 - 3600
C-H StretchAlkane CH₂2850 - 3000
C-F StretchFluoroalkane1000 - 1400
C-O StretchAlcohol, Ether1050 - 1250

The C-F stretching region is often complex but highly characteristic. Studies have shown that the vibrational bands in this region can be sensitive markers for the local molecular environment, exhibiting significant broadening in a fluorous phase. nih.gov

In addition to IR spectra, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated. These predictions are highly valuable for assigning peaks in experimental NMR spectra, which is a primary method for structure elucidation in organic chemistry. Time-Dependent DFT (TD-DFT) can be used to predict electronic excitations, which correspond to the absorption bands observed in UV-Visible spectroscopy. cam.ac.uk

Applications and Role As a Synthetic Building Block in Advanced Materials and Organic Molecules

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol as a Precursor for Fluorinated Monomers

The primary alcohol functional group in this compound serves as a versatile handle for its conversion into various fluorinated monomers. These monomers are the fundamental units used to construct high-performance fluoropolymers and copolymers. The conversion typically involves the esterification or etherification of the hydroxyl group to introduce a polymerizable moiety, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether. For instance, the alcohol can be reacted with acryloyl chloride or methacrylic anhydride (B1165640) to produce the corresponding acrylate or methacrylate monomers. google.comdakenam.com

Development of Novel Fluorinated Polymers and Copolymers

Monomers derived from this compound are instrumental in the development of novel fluorinated polymers. The incorporation of its unique fluoroalkyl structure into a polymer backbone can significantly enhance the material's properties. Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and resistance to solvents, acids, and bases. wikipedia.orgadtech.co.uk These characteristics are a direct consequence of the strength and stability of the carbon-fluorine bond. plasticsengineering.org

Polymers synthesized from monomers containing the 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butyl side chain are anticipated to exhibit superior performance characteristics compared to less fluorinated analogues. The high fluorine content contributes to low surface energy, resulting in materials with pronounced hydrophobicity and lipophobicity, making them ideal for creating non-stick, water-repellent, and stain-resistant surfaces. researchgate.net Furthermore, the bulky and complex nature of this specific side group can disrupt polymer chain packing, potentially leading to amorphous materials with improved processability, such as enhanced solubility and lower viscosity, which is advantageous for applications like specialized coatings. 20.210.105rsc.org

Synthesis of Functional Fluorinated Materials for Electronic and Chemical Applications

The unique electronic properties of fluorine lend significant advantages to materials used in electronic and chemical applications. Fluoropolymers are noted for their low dielectric constants, low refractive indices, and excellent insulating properties, making them highly valuable in the electronics industry for applications such as wiring insulation, semiconductor manufacturing, and components for optical devices. plasticsengineering.orgresearchgate.net The introduction of the 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butyl group is expected to enhance these dielectric properties.

In chemical applications, the high chemical and thermal resistance of polymers derived from this alcohol makes them suitable for use in harsh environments. researchgate.net Such materials are ideal for manufacturing components like seals, gaskets, and linings for chemical reactors and transport systems that are exposed to corrosive chemicals and extreme temperatures. adtech.co.ukresearchgate.net

Table 1: Anticipated Properties of Polymers Incorporating this compound
PropertyUnderlying CausePotential ApplicationReference
High Thermal StabilityHigh C-F bond energyHigh-temperature wire insulation, aerospace components adtech.co.uk
Exceptional Chemical ResistanceInertness of C-F bondsChemical processing equipment (linings, gaskets), protective coatings wikipedia.orgresearchgate.net
Low Surface Energy (Hydrophobicity/Lipophobicity)Weak intermolecular forces due to fluorine's low polarizabilityNon-stick coatings, water/stain-repellent textiles plasticsengineering.org
Low Dielectric Constant & Refractive IndexHigh electronegativity and low polarizability of fluorineMicroelectronics, optical fibers, advanced electronic packaging plasticsengineering.orgresearchgate.net
BiocompatibilityInert and non-toxic nature of many fluoropolymersMedical devices, pharmaceutical packaging adtech.co.uk

Role in the Synthesis of Complex Fluorinated Organic Molecules

Beyond polymer science, this compound is a strategic building block for introducing complex fluorinated moieties into organic molecules, particularly those with potential biological activity.

Intermediate in the Synthesis of Fluorine-Containing Bioactive Compounds

The incorporation of fluorine and fluorinated groups into pharmaceuticals and agrochemicals is a well-established strategy to enhance their efficacy. mdpi.com Fluorine can improve critical properties such as metabolic stability, bioavailability, and binding affinity to target proteins. chemicalbook.com The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly prevalent in modern drug design.

The structure of this compound makes it an attractive intermediate for synthesizing new bioactive candidates. The molecule can be used to introduce the entire tetrafluoro-(trifluoromethoxy)butyl group into a larger molecular scaffold. This can be achieved by converting the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution, or through various coupling reactions. The presence of both a polyfluorinated alkyl chain and a trifluoromethoxy group can confer a unique combination of lipophilicity and electronic properties to the target molecule, potentially leading to novel pharmacological profiles. nih.gov Such building blocks are crucial for creating libraries of complex molecules for screening in drug discovery programs. nih.govresearchgate.netazolifesciences.com

Late-Stage Functionalization Strategies Utilizing Polyfluorinated Alcohols

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The primary alcohol group of this compound serves as a key reactive site for such modifications.

The alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry points to a vast array of subsequent chemical transformations. nih.gov Alternatively, it can be a substrate in reactions that modify or replace the hydroxyl group. For example, deoxyfluorination reactions can replace the -OH group with another fluorine atom, further increasing the fluorination degree of the molecule. This strategic placement of the alcohol allows chemists to use it as a versatile anchor point for introducing diversity into complex molecular architectures. researchgate.net

Fluorinated Alcohols as Solvents and Reaction Promoters in Organic Synthesis

Fluorinated alcohols as a class, including compounds structurally related to this compound, possess a unique set of physical and chemical properties that make them highly effective solvents and reaction promoters in organic synthesis. These properties include strong hydrogen-bond donating ability, high polarity, and low nucleophilicity.

Due to the strong electron-withdrawing effect of the numerous fluorine atoms, the hydroxyl proton of a fluorinated alcohol is highly acidic, making it a powerful hydrogen-bond donor. This allows it to activate electrophiles and stabilize transition states and intermediates, often mimicking the role of a Lewis acid catalyst. However, the conjugate base is non-nucleophilic, so it does not interfere with reactions by acting as a nucleophile itself.

Effect of Hydrogen Bonding and Polarity on Reaction Kinetics and Selectivity

The hydroxyl group in this compound enables it to act as a hydrogen-bond donor. This capability is a crucial factor in its influence on reaction kinetics and selectivity when used as a solvent or a reagent. Fluorinated alcohols are known to have unique solvent properties that can significantly impact chemical reactions. researchgate.netcolab.ws

The strong electron-withdrawing effects of the fluorine atoms in the butan-1-ol backbone and the trifluoromethoxy group increase the acidity of the hydroxyl proton. This enhanced acidity makes it a more potent hydrogen-bond donor compared to its non-fluorinated counterparts. researchgate.net This strong hydrogen-bonding ability can stabilize transition states and reaction intermediates, thereby accelerating reaction rates. researchgate.net For instance, in nucleophilic substitution reactions, a protic solvent with strong hydrogen-bonding capacity can solvate the leaving group, facilitating its departure and thus increasing the reaction rate. illinois.edu

The polarity of fluorinated alcohols also plays a significant role. While highly fluorinated compounds can be less polar than their non-fluorinated analogues in some respects, the presence of the hydroxyl group in this compound ensures it retains a degree of polarity. nih.gov This balance of properties can lead to unique selectivity in reactions. For example, the use of fluorinated alcohols as solvents has been shown to influence the regioselectivity of certain reactions by modulating the reactivity of different functional groups within a molecule. rsc.orgrsc.org In some cases, the low nucleophilicity of fluorinated alcohols, a consequence of the electron-withdrawing fluorine atoms, prevents them from participating as reactants, allowing them to serve purely as a reaction medium that influences selectivity. researchgate.netacs.org

Table 1: Comparison of Hydrogen Bonding and Polarity Properties of Selected Solvents

SolventDielectric Constant (at 20°C)Hydrogen Bond Donor Acidity (α)
Water80.11.17
Methanol32.70.98
2,2,2-Trifluoroethanol (TFE)26.71.51
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)16.71.96
Hypothetical: this compoundEstimated to be moderateEstimated to be high

Note: Data for this compound is hypothetical and estimated based on the properties of similar fluorinated alcohols.

Catalytic Activity and Co-Catalytic Roles in Advanced Synthetic Transformations

Beyond its role as a solvent, this compound has the potential to act as a catalyst or co-catalyst in various synthetic transformations. Fluorinated alcohols have been demonstrated to promote or catalyze a range of organic reactions, often attributed to their strong hydrogen-bonding capabilities and low nucleophilicity. researchgate.netcolab.ws

These compounds can act as "template catalysts," where they organize reactants through hydrogen bonding to lower the activation energy of a reaction. nih.gov For example, fluorinated alcohols have been shown to enable the epoxidation of olefins with hydrogen peroxide without the need for a metal catalyst. nih.gov The alcohol is believed to form a hydrogen-bonded network with the reactants, stabilizing the transition state and facilitating the reaction.

In the realm of transition metal catalysis, fluorinated alcohols can serve as beneficial solvents or additives that enhance catalytic activity and selectivity. rsc.orgrsc.org For instance, in C-H functionalization reactions, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been found to be crucial for achieving high yields and selectivities. rsc.orgrsc.org The proposed role of the fluorinated alcohol in these cases can be multifaceted, including stabilization of the active catalytic species, assistance in protonolysis steps, and modulation of the ligand environment around the metal center.

Furthermore, the increased acidity of fluorinated alcohols allows them to act as effective proton sources in acid-catalyzed reactions, while their low nucleophilicity prevents unwanted side reactions. This combination of properties makes them attractive as co-catalysts in reactions that require a proton shuttle or a mild acidic promoter.

Table 2: Examples of Catalytic Applications of Fluorinated Alcohols

Reaction TypeRole of Fluorinated AlcoholExample Fluorinated Alcohol
Olefin EpoxidationTemplate Catalyst1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
C-H ActivationCo-solvent/Promoter2,2,2-Trifluoroethanol (TFE)
Nucleophilic FluorinationReaction Mediumtert-Butanol (as a comparison)
Friedel-Crafts AlkylationPromoter1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Future Research Directions and Unexplored Avenues for 3,4,4,4 Tetrafluoro 3 Trifluoromethoxy Butan 1 Ol Research

Development of Novel and Efficient Synthetic Routes with Reduced Environmental Footprint

Current synthetic methods for complex fluorinated molecules often rely on harsh reagents and conditions. Future research should prioritize the development of more efficient and sustainable synthetic pathways to 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol. This involves moving away from traditional methods that may use hazardous reagents like antimony trifluoride or require high-pressure conditions. nih.govbeilstein-journals.org

Key research goals should include:

Catalytic Fluorination and Functionalization: Investigating novel catalytic systems, potentially using earth-abundant metals, to introduce the trifluoromethoxy group and fluorine atoms with high selectivity and efficiency. sciencedaily.comnus.edu.sg This could reduce the reliance on stoichiometric and often toxic fluorinating agents.

Bio-catalysis: Exploring enzymatic or whole-cell biotransformations for the synthesis of fluorinated intermediates. While still a developing field, biocatalysis offers the potential for high stereoselectivity under mild, environmentally friendly conditions. mdpi.com

Utilizing Fluorinated Building Blocks: Designing synthetic strategies that assemble the target molecule from readily available, smaller fluorinated precursors. This approach can offer a more controlled and potentially safer route than direct fluorination of a hydrocarbon skeleton. digitellinc.com

Table 1: Comparison of Potential Synthetic Approaches
ApproachPotential AdvantagesResearch ChallengesKey Metrics for Success
Novel Catalytic MethodsHigher efficiency, lower waste, improved safety, potential for stereocontrol.Catalyst design and stability, substrate scope, cost of novel ligands/catalysts.Turnover number (TON), turnover frequency (TOF), enantiomeric excess (ee%), E-factor.
Bio-catalysisHigh selectivity, mild reaction conditions, reduced environmental footprint.Enzyme discovery and engineering, substrate compatibility, low volumetric yields.Specific activity, substrate loading, process scalability.
Fluorinated Building Block AssemblyImproved control over regiochemistry, access to analogues, use of safer starting materials.Availability and cost of starting blocks, number of synthetic steps.Overall yield, convergence of synthesis, atom economy.

Exploration of Unique Reactivity Patterns and Unconventional Transformations

The electronic properties conferred by the dense fluorine substitution in this compound are expected to result in unique chemical reactivity. The strong electron-withdrawing effects of the fluoroalkyl and trifluoromethoxy groups can significantly influence the acidity of the alcohol proton and the reactivity of adjacent carbon-hydrogen bonds. researchgate.net

Future investigations should focus on:

Peculiar Acidity and Hydrogen Bonding: Quantifying the pKa of the hydroxyl group and studying its hydrogen-bonding capabilities. Fluorinated alcohols like hexafluoroisopropanol (HFIP) are known for their strong hydrogen-bond donating properties and ability to stabilize cationic intermediates, making them unique reaction media. rsc.orgresearchgate.net Understanding these properties in the target molecule could lead to its use as a novel catalyst or solvent.

Derivatization and Transformation: Using the hydroxyl group as a handle for further transformations to create a library of novel fluorinated compounds. This could include oxidation to the corresponding aldehyde or carboxylic acid, or conversion to ethers, esters, and amines, each with potentially unique properties.

Unconventional Rearrangements: Investigating the possibility of skeletal rearrangements under specific conditions, a phenomenon that can be promoted by the presence of fluorine atoms, leading to the formation of complex and otherwise inaccessible fluorinated cyclic structures. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for handling challenging or hazardous reactions, particularly within fluorine chemistry. beilstein-journals.orgvapourtec.com The precise control over reaction parameters such as temperature, pressure, and mixing can enhance safety, improve yields, and facilitate scaling up. mit.edursc.org

Future research should aim to:

Develop a Continuous Synthesis Process: Design and optimize a multi-step flow synthesis of this compound. This would be particularly advantageous if gaseous fluorinating agents are used or if any reaction steps are highly exothermic. rsc.org

Automated Reagent Screening and Optimization: Utilize automated flow platforms to rapidly screen different reagents, catalysts, and reaction conditions for the synthesis and derivatization of the target molecule. This high-throughput approach can accelerate the discovery of optimal reaction protocols.

Table 2: Potential Benefits of Flow Chemistry for Synthesis
ParameterBatch Chemistry ChallengesFlow Chemistry Advantages
Heat TransferDifficult to control, risk of thermal runaways in exothermic reactions.Superior heat exchange due to high surface-area-to-volume ratio, enabling precise temperature control. rsc.org
Mass TransferInefficient mixing in multiphasic reactions (e.g., gas-liquid).Enhanced mixing and interfacial contact, crucial for reactions involving gaseous reagents. mit.edu
SafetyLarge volumes of hazardous materials, potential for runaway reactions.Small reactor volumes minimize risk, enables safe use of hazardous reagents and high-pressure conditions. vapourtec.com
ScalabilityOften requires complete re-optimization of reaction conditions.Scalable by operating the system for longer durations ("scaling out") without re-optimization. beilstein-journals.org

Advanced Applications in Emerging Technologies and Interdisciplinary Fields

Hydrofluoroethers (HFEs) and fluorinated alcohols are valued for their unique combination of properties, including thermal stability, low surface tension, non-flammability, and tunable solvency. labinsights.nlwikipedia.org Research into this compound could uncover applications in several high-tech areas.

Potential applications to be explored include:

Heat-Transfer Fluids: Evaluating its thermal conductivity, viscosity, and boiling point for use as a next-generation coolant in demanding applications like data center immersion cooling or thermal management of electronics. wikipedia.orgfluorined-chemicals.com

Specialty Solvents: Investigating its solvent properties for specific chemical processes, such as polymer synthesis or extraction of natural products. Its unique polarity may enable reactions that are difficult in conventional solvents.

Electrolytes for High-Voltage Batteries: Using the molecule as a co-solvent or an additive in electrolytes for next-generation lithium-ion or lithium-metal batteries. Fluorination is a known strategy to improve the oxidative stability of electrolytes, which is crucial for high-voltage applications. wpmucdn.comresearchgate.net

Precursors for Bioactive Molecules: Employing it as a unique building block for the synthesis of new pharmaceuticals or agrochemicals. The introduction of its specific fluoroalkoxy moiety could enhance properties like metabolic stability or binding affinity. mdpi.comdigitellinc.com

Table 3: Potential High-Tech Applications and Key Properties for Investigation
Potential ApplicationKey Properties to InvestigateRationale
Immersion Cooling FluidBoiling Point, Dielectric Constant, Thermal Conductivity, Material Compatibility.HFEs are known for their excellent dielectric properties and thermal stability, making them suitable for direct contact with electronics. labinsights.nlwikipedia.org
High-Voltage Electrolyte ComponentElectrochemical Stability Window, Ionic Conductivity (with salt), Li+ Transference Number.Fluorination enhances oxidative stability, potentially preventing electrolyte decomposition at high cathode potentials. wpmucdn.comresearchgate.net
Precision Cleaning SolventSurface Tension, Viscosity, Solvency for relevant contaminants (e.g., oils, fluxes).HFEs have low surface tension and viscosity, allowing them to penetrate tight spaces and clean sensitive components without leaving residues. fluorined-chemicals.com
Pharmaceutical Building BlockReactivity, Biological Screening of Derivatives.The trifluoromethoxy group is a valuable substituent in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability. researchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the molecule's structural and electronic properties is essential to guide its application and the development of new reactions. A combination of advanced spectroscopic and computational methods will be crucial in this endeavor.

Future research should leverage:

¹⁹F NMR Spectroscopy: This technique is exceptionally sensitive to the local electronic environment of fluorine atoms. Detailed ¹⁹F NMR studies can provide insights into conformational preferences, intramolecular interactions (e.g., hydrogen bonding involving fluorine), and can be used to monitor reaction mechanisms in real-time. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the molecule's geometry, predict spectroscopic properties (like NMR shifts), calculate reaction energy profiles, and map electron density to understand its reactivity. nih.govemerginginvestigators.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of the molecule in solution or as a pure liquid. This can provide insights into its bulk properties, such as viscosity and solvation behavior, which are critical for its application as a solvent or heat-transfer fluid. nih.govacs.org

Q & A

Q. What are the established synthetic routes for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, and how do reaction parameters affect yield?

The synthesis typically involves sequential fluorination and functionalization steps. A common approach includes:

  • Fluorination of precursors : Using agents like SF₄ or HF-pyridine to introduce fluorine atoms at specific positions.
  • Etherification : Reaction with trifluoromethyl-containing reagents (e.g., CF₃O⁻) under anhydrous conditions to install the trifluoromethoxy group .
  • Optimization : Yields depend on temperature control (e.g., −78°C for selectivity), solvent choice (e.g., fluorinated solvents to enhance solubility), and catalyst use (e.g., Lewis acids like BF₃·Et₂O) .

Q. How can spectroscopic techniques validate the molecular structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns. Peaks at δ −70 to −80 ppm indicate CF₃ groups, while −120 to −140 ppm signals correspond to CF₂/CF moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragment patterns, ensuring no residual precursors or byproducts .
  • Purity Assessment : Gas chromatography (GC) or HPLC with fluorinated-phase columns (e.g., C18-F) quantifies impurities, with detection limits <0.1% .

Q. What experimental methods determine key physicochemical properties like boiling point and density?

  • Boiling Point : Measured via dynamic distillation under reduced pressure (e.g., 10 mmHg) to avoid thermal decomposition. Computational tools (e.g., EPI Suite) predict values but require calibration with experimental data .
  • Density : Pycnometry or oscillating U-tube densitometers are used, accounting for the compound’s high fluorination (expected density >1.5 g/cm³) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

  • Mechanistic Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate reaction pathways. For example, discrepancies in fluorination rates may arise from solvent effects not modeled in silico .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) under controlled conditions. Adjust solvation models (e.g., COSMO-RS) to improve accuracy .

Q. What in silico strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate binding to enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s electronegativity may enhance hydrogen bonding with active sites .
  • Pharmacokinetic Profiling : QSAR models predict logP (>2.5 due to fluorination) and metabolic stability, guiding its use in drug development .

Q. How do fluorinated solvents or ionic liquids enhance catalytic applications of this compound?

  • Solvent Effects : Ionic liquids (e.g., [BMIM][PF₆]) stabilize intermediates in SN2 reactions, improving yields by 15–20% compared to THF .
  • Catalyst Recovery : Biphasic systems (ionic liquid/organic) enable catalyst reuse (e.g., Pd complexes), reducing waste in cross-coupling reactions .

Contradictions and Methodological Considerations

  • Synthesis Variability : and describe divergent fluorination conditions (e.g., HF vs. SF₄). Researchers should validate protocols via small-scale trials and characterize intermediates rigorously.
  • Spectroscopic Ambiguity : Overlapping ¹⁹F NMR signals (e.g., CF₃ vs. CF₂) require 2D NMR (e.g., HSQC) or isotopic labeling for resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.